

Application of Sulfoximines as Chiral Ligands in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfoximine**

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The unique stereochemical and electronic properties of **sulfoximines** have established them as a versatile class of chiral ligands in asymmetric catalysis. Their sulfur-centered chirality, coupled with the ability to tune steric and electronic parameters through substitution at the sulfur, carbon, and nitrogen atoms, has led to significant advancements in various catalytic transformations. This document provides detailed application notes and protocols for the use of chiral **sulfoximine** ligands in key catalytic reactions, including C-H activation, asymmetric hydrogenation, and cross-coupling reactions.

Rhodium(III)-Catalyzed Asymmetric C-H Activation

Chiral **sulfoximines** have proven to be effective directing groups and ligands in rhodium(III)-catalyzed enantioselective C-H activation/annulation reactions, enabling the synthesis of complex heterocyclic scaffolds with high stereocontrol.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Application Note:

This protocol describes the synthesis of fused isochromeno-1,2-benzothiazine scaffolds via a Cp^{*}Rh(III)-catalyzed C-H activation and intramolecular cascade annulation of S-phenylsulfoximines and 4-diazoisochroman-3-imines. The reaction proceeds under mild conditions and exhibits broad functional group tolerance.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data:

Entry	Sulfoximine Substrate (1)	Diazo Substrate (2)	Product	Yield (%)
1	Phenylsulfoximine	4-diazoisochroman-3-imine	3a	95
2	Methylphenylsulfoximine	4-diazoisochroman-3-imine	3b	92
3	Methoxyphenylsulfoximine	4-diazoisochroman-3-imine	3c	85
4	Chlorophenylsulfoximine	4-diazoisochroman-3-imine	3d	91
5	Methylphenylsulfoximine	3-diazoisochroman-4-imine	3e	88

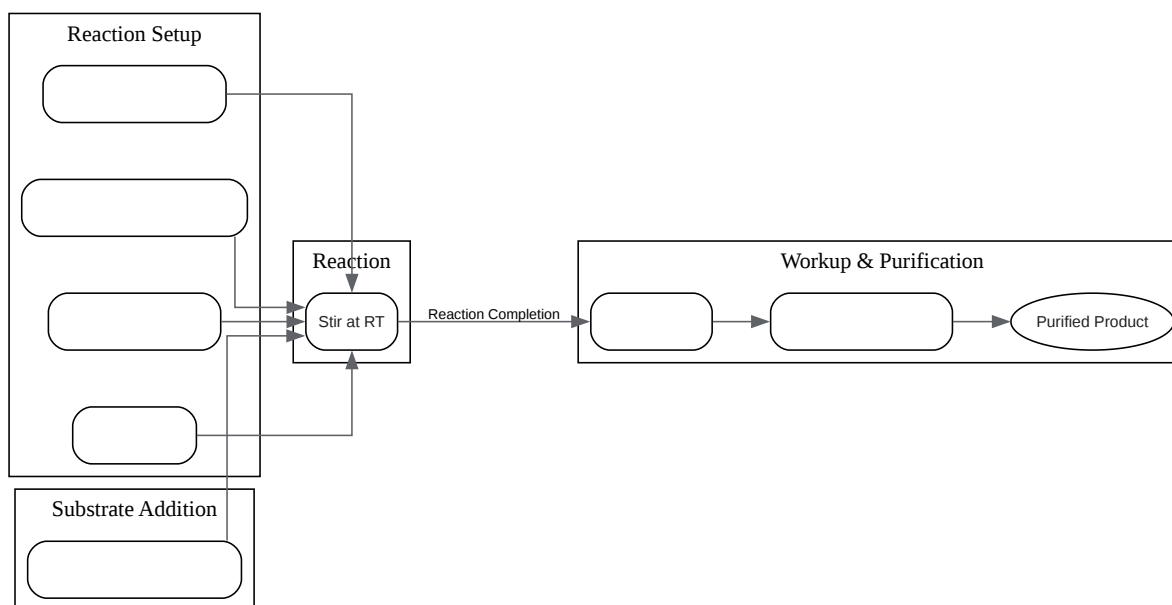
Experimental Protocol:

General Procedure for Rh(III)-Catalyzed C-H Activation/Annulation:[1][3]

- To a screw-capped vial, add the **sulfoximine** (0.2 mmol, 1.0 equiv.), $[\text{Cp}^*\text{RhCl}_2]_2$ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF_6 (6.9 mg, 0.02 mmol, 10 mol%).
- Add 1,2-dichloroethane (DCE) (1.0 mL).
- Add the 4-diazoisochroman-3-imine (0.3 mmol, 1.5 equiv.) to the mixture.
- Stir the reaction mixture at room temperature (25 °C) for the time indicated in the specific substrate scope table.
- Upon completion, concentrate the reaction mixture under reduced pressure.

- Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Experimental Workflow:



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Caption: Workflow for Rh(III)-catalyzed C-H activation.

Iridium-Catalyzed Asymmetric Hydrogenation

Chiral P,N-**sulfoximine** ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation of various substrates, including quinolines, affording high conversions and enantioselectivities.[4]

Application Note:

This section details the synthesis of naphthalene-bridged P,N-type **sulfoximine** ligands and their application in the enantioselective iridium-catalyzed hydrogenation of quinolines. The steric and electronic properties of the **sulfoximine** ligand can be readily modified to optimize catalytic performance.[\[4\]](#)

Quantitative Data:

Asymmetric Hydrogenation of 2-Methylquinoline:[\[4\]](#)

Entry	Catalyst (1 mol%)	Solvent	Conversion (%)	ee (%)
1	10a	CH ₂ Cl ₂	trace	-
2	10a	Toluene	45	88
3	10b	Toluene	65	90
4	10c	Toluene	95	92
5	10d	Toluene	88	85

Catalysts 10a-d are iridium complexes with different P,N-**sulfoximine** ligands.

Experimental Protocols:

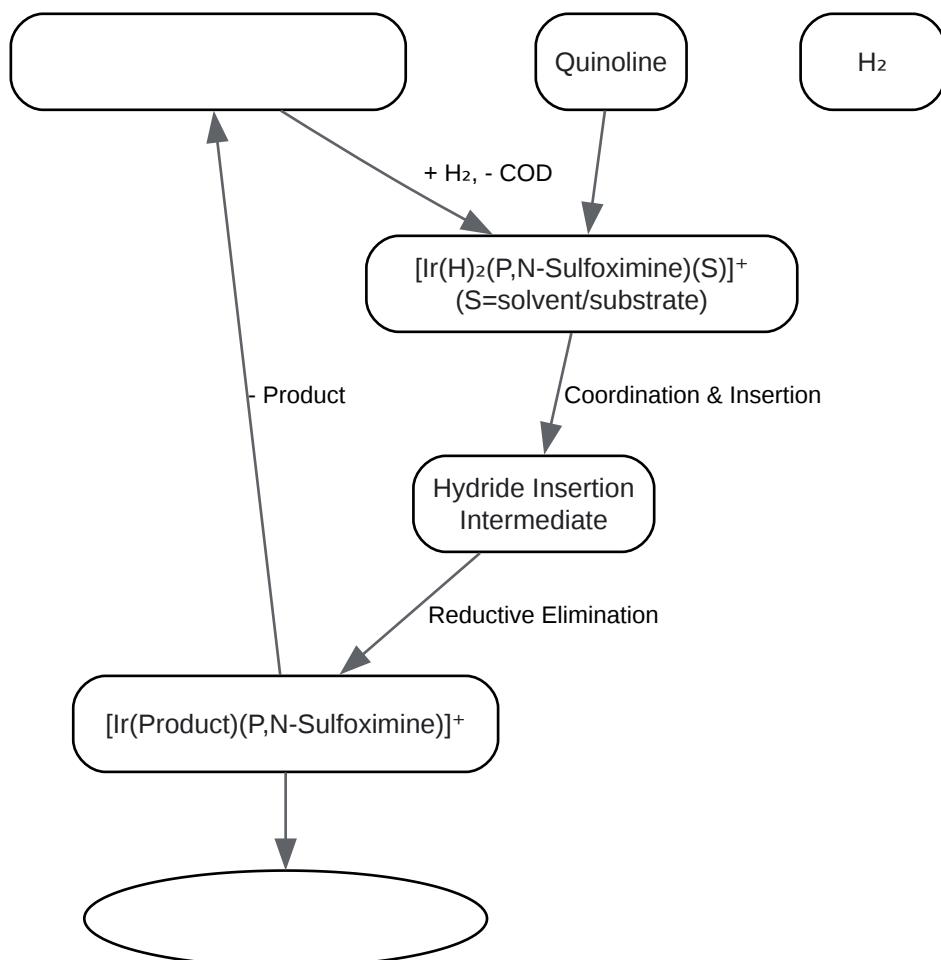
Synthesis of P,N-**Sulfoximine** Ligands (General Procedure):[\[4\]](#)

- Synthesize the phosphinoylnaphthalene precursor by treating 1,8-diiodonaphthalene with n-BuLi followed by the addition of the corresponding chlorodiarylphosphine and subsequent oxidation with H₂O₂.
- Perform a copper-catalyzed cross-coupling reaction between the phosphinoylnaphthalene and the desired **sulfoximine**.
- Reduce the phosphine oxide using HSiCl₃/Et₃N to afford the final P,N-**sulfoximine** ligand.

General Procedure for Asymmetric Hydrogenation of Quinolines:[\[4\]](#)

- In a glovebox, place the iridium-**sulfoximine** catalyst (0.005 mmol, 1 mol%) in a glass vial equipped with a magnetic stir bar.
- Add the quinoline substrate (0.5 mmol) and the solvent (1.5 mL).
- Place the vial in an autoclave.
- Pressurize the autoclave with hydrogen gas (40 bar) and stir the reaction mixture at room temperature for 20 hours.
- After releasing the pressure, determine the conversion by ^1H NMR spectroscopy.
- Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Diagram:



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Caption: Proposed catalytic cycle for Ir-catalyzed hydrogenation.

Ruthenium(II)-Catalyzed Enantioselective C-H Functionalization

Chiral carboxylic acids have been identified as effective co-catalysts with Ru(II) complexes for the enantioselective C-H functionalization of **sulfoximines**. This strategy allows for the synthesis of a wide range of sulfur-stereogenic **sulfoximines** with excellent enantioselectivities. [5][6]

Application Note:

This protocol outlines the Ru(II)-catalyzed enantioselective C-H activation/annulation of **sulfoximines** with α -carbonyl sulfoxonium ylides using a chiral binaphthyl monocarboxylic acid as a ligand. The method is applicable to desymmetrization, kinetic resolution, and parallel kinetic resolution.[5][6]

Quantitative Data:

Desymmetrization of Prochiral **Sulfoximines**:[5][6]

Entry	Sulfoximine Substrate	Sulfoxonium Ylide	Product	Yield (%)	ee (%)
1	Diphenylsulfoximine	Dimethyl(benzoylmethyl)sulfoxonium ylide	3a	99	98
2	Di(p-tolyl)sulfoximine	Dimethyl(benzoylmethyl)sulfoxonium ylide	3b	98	97
3	Di(p-fluorophenyl)sulfoximine	Dimethyl(benzoylmethyl)sulfoxonium ylide	3c	95	99
4	Diphenylsulfoximine	Dimethyl((4-methoxybenzoyl)methyl)sulfoxonium ylide	3d	97	96

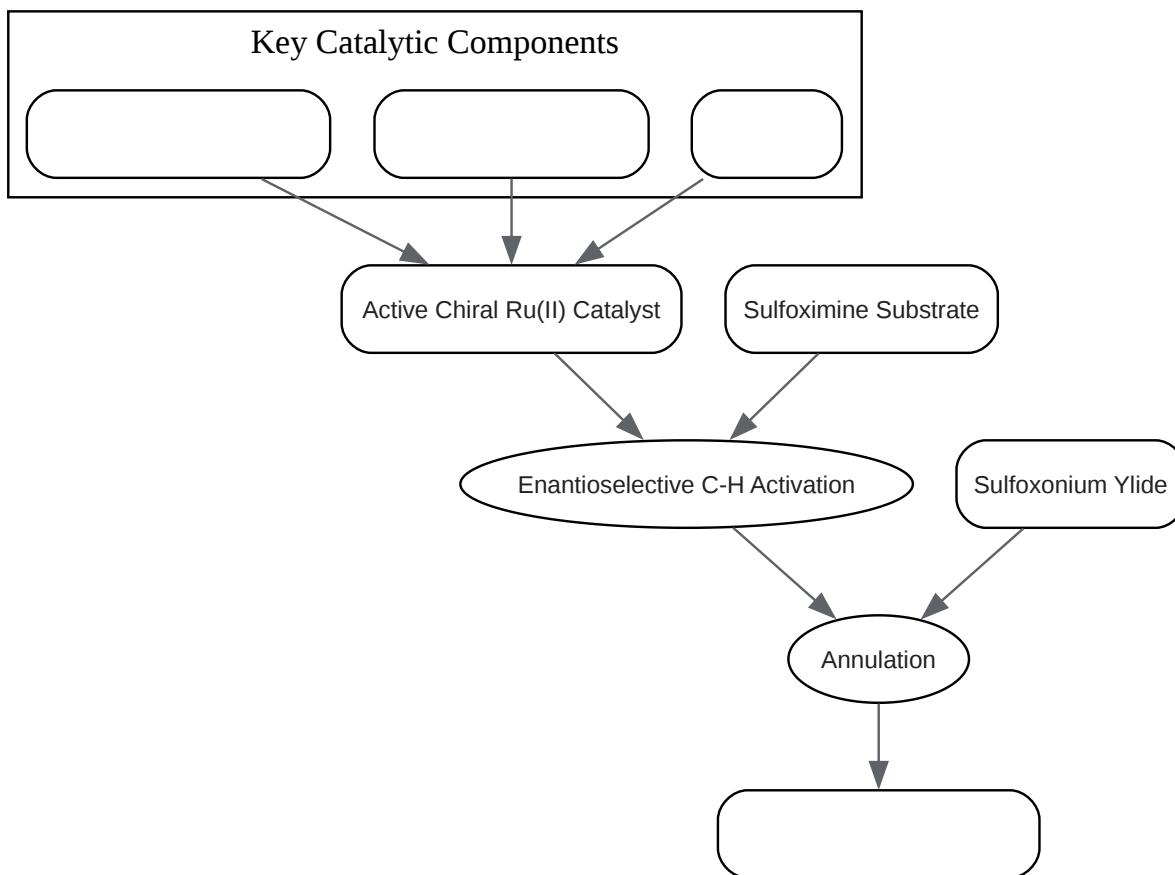
Experimental Protocol:

General Procedure for Ru(II)-Catalyzed Enantioselective C-H Functionalization:[5][6]

- To a dried Schlenk tube, add $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$ (3.1 mg, 0.005 mmol, 5 mol%), the chiral carboxylic acid ligand (0.012 mmol, 12 mol%), and AgSbF_6 (10.3 mg, 0.03 mmol, 30 mol%).
- Add the **sulfoximine** (0.1 mmol, 1.0 equiv.) and the sulfoxonium ylide (0.12 mmol, 1.2 equiv.).
- Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) under an argon atmosphere.
- Stir the reaction mixture at the specified temperature (e.g., 60 °C) for 24 hours.
- After cooling to room temperature, filter the reaction mixture through a pad of Celite.

- Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to afford the chiral product.

Logical Relationship Diagram:



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Caption: Key components and steps in Ru(II)-catalyzed C-H functionalization.

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- To cite this document: BenchChem. [Application of Sulfoximines as Chiral Ligands in Catalysis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086345#application-of-sulfoximines-as-chiral-ligands-in-catalysis>]

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